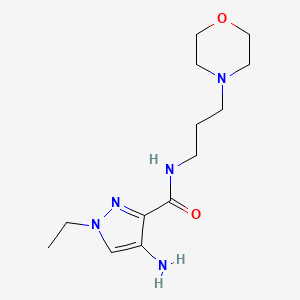

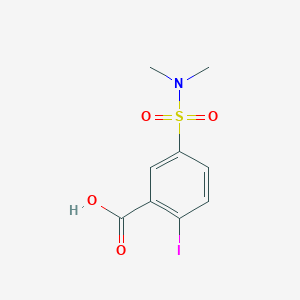

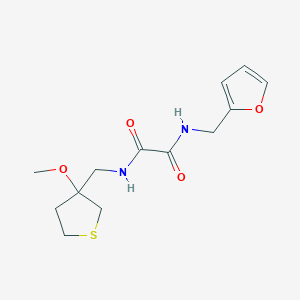

N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide, also known as FTO inhibitor, is a small molecule that has recently gained attention in the field of obesity and diabetes research. This compound has been shown to play a crucial role in regulating body weight and glucose metabolism, making it a promising target for the development of new therapies for metabolic disorders.

科学的研究の応用

Synthesis Methodologies and Chemical Properties

Synthesis Techniques : N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide and related compounds are synthesized using novel one-pot approaches and rearrangement sequences. These methodologies are beneficial for producing anthranilic acid derivatives and oxalamides, highlighting the compound's versatility in organic synthesis (Mamedov et al., 2016).

Catalytic Activities : These compounds enhance catalytic activities in various chemical reactions. For example, they are effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, showcasing their potential as catalysts in organic chemistry (Bhunia et al., 2017).

Ligand Properties : They serve as effective ligands in copper-catalyzed coupling reactions. For instance, specific derivatives are more efficient than previously known ligands for coupling reactions of aryl halides with alkynes (Chen et al., 2023).

Applications in Material Science

- Optical and Thermal Properties : Compounds with furan-2-ylmethyl groups demonstrate significant potential in material science, particularly in nonlinear optical studies. Their specific structural attributes, like electron donor and acceptor groups, contribute to high third-order optical nonlinearities, making them suitable for optical device applications (Chandra et al., 2020).

Biological and Pharmaceutical Applications

Anticancer Properties : Derivatives of N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide have been explored for their potential as anticancer agents. Specifically, they target the epidemal growth factor receptor (EGFR), demonstrating cytotoxic activities against various cancer cell lines while showing low toxicity against normal cells (Lan et al., 2017).

Potential in Cancer Chemotherapy : Analogues of furan-amidines, related to the core structure of N1-(furan-2-ylmethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide, have been evaluated as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy. These studies provide insights into the structural requirements for NQO2 inhibition and potential applications in targeted cancer treatments (Alnabulsi et al., 2018).

特性

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[(3-methoxythiolan-3-yl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-18-13(4-6-20-9-13)8-15-12(17)11(16)14-7-10-3-2-5-19-10/h2-3,5H,4,6-9H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINXSYUOGXVPLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate](/img/structure/B2405193.png)

![N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2405194.png)

![N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2405200.png)

![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B2405201.png)

![8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2405202.png)